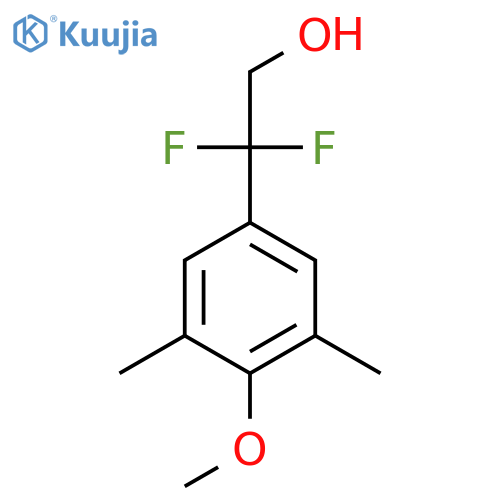

Cas no 1894288-02-8 (2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol)

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol

- 1894288-02-8

- EN300-1973656

-

- インチ: 1S/C11H14F2O2/c1-7-4-9(11(12,13)6-14)5-8(2)10(7)15-3/h4-5,14H,6H2,1-3H3

- InChIKey: XTCMDIVCMYKFQJ-UHFFFAOYSA-N

- ほほえんだ: FC(CO)(C1C=C(C)C(=C(C)C=1)OC)F

計算された属性

- せいみつぶんしりょう: 216.09618601g/mol

- どういたいしつりょう: 216.09618601g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 29.5Ų

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1973656-1.0g |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol |

1894288-02-8 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1973656-5.0g |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol |

1894288-02-8 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1973656-10g |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol |

1894288-02-8 | 10g |

$5037.0 | 2023-09-16 | ||

| Enamine | EN300-1973656-0.1g |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol |

1894288-02-8 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-1973656-10.0g |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol |

1894288-02-8 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1973656-0.25g |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol |

1894288-02-8 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-1973656-0.5g |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol |

1894288-02-8 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-1973656-0.05g |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol |

1894288-02-8 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-1973656-2.5g |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol |

1894288-02-8 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-1973656-5g |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol |

1894288-02-8 | 5g |

$3396.0 | 2023-09-16 |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol 関連文献

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

10. Back matter

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-olに関する追加情報

2,2-Difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol (CAS No. 1894288-02-8)

The compound 2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol (CAS No. 1894288-02-8) is a highly specialized organic compound with a unique structure that combines fluorine atoms and a substituted phenyl group. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure is characterized by a central ethanolic framework with two fluorine atoms attached to the same carbon atom (the second carbon), as well as a substituted phenyl group at the same position. The phenyl group itself is further substituted with methoxy and dimethyl groups at the 3 and 5 positions, respectively.

Recent studies have highlighted the importance of fluorinated compounds in drug design due to their unique physicochemical properties. The presence of fluorine atoms in difluoro compounds often enhances their stability, lipophilicity, and bioavailability. In the case of 2,2-difluoro, these properties are particularly advantageous for designing drugs that target specific biological pathways or receptors. For instance, researchers have explored the use of this compound as a precursor in the synthesis of bioactive molecules with potential anti-inflammatory or anti-cancer properties.

The methoxy and dimethylphenyl substituents on the aromatic ring contribute to the compound's electronic and steric properties. These groups play a crucial role in modulating the reactivity of the molecule during synthetic transformations. Recent advancements in catalytic asymmetric synthesis have enabled the efficient preparation of enantiomerically pure derivatives of this compound, which are valuable for studying stereochemical effects in biological systems.

In terms of synthesis, CAS No. 1894288-02-8 can be prepared through a variety of routes, including nucleophilic substitution reactions and coupling reactions. The choice of synthetic method depends on the availability of starting materials and the desired level of stereocontrol. For example, one common approach involves the reaction of a suitable alkyl halide with a phenolic alcohol derivative under basic conditions. The use of phase-transfer catalysts has been shown to significantly improve yields and selectivity in such reactions.

From an applications perspective, difluoro-substituted ethanols like CAS No. 1894288-02-8 are increasingly being investigated for their role in drug delivery systems. Their ability to form stable complexes with various drug molecules makes them promising candidates for enhancing drug solubility and bioavailability. Additionally, these compounds are being explored as building blocks for advanced materials such as polymers and surfactants.

Recent research has also focused on understanding the environmental fate and toxicity of difluoro-containing compounds like CAS No. 1894288-02-8. Studies have shown that these compounds exhibit varying degrees of persistence in aquatic environments depending on their structural features. Efforts are underway to develop biodegradable analogs that retain their desirable properties while minimizing environmental impact.

In conclusion, CAS No. 1894288-02-8, or difluoro-substituted ethanols, represents a versatile class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into their chemical behavior and biological activity, paving the way for innovative uses in medicine and materials science.

1894288-02-8 (2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol) 関連製品

- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)

- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)

- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)

- 261380-18-1((2R)-2-{(tert-butoxy)carbonylamino}-3-(furan-2-yl)propanoic acid)

- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)

- 2059917-48-3((2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane)

- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))

- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)

- 682803-15-2(3-Amino-2-(3,4-dichlorobenzyl)propanoic acid)

- 1097080-78-8(N-(4-chloro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)